molecular formula C16H15NO4 B4043341 {4-[(phenoxyacetyl)amino]phenyl}acetic acid CAS No. 20745-37-3

{4-[(phenoxyacetyl)amino]phenyl}acetic acid

Cat. No.: B4043341
CAS No.: 20745-37-3
M. Wt: 285.29 g/mol
InChI Key: VFSJMHWKTYLLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(Phenoxyacetyl)amino]phenyl}acetic acid is a chemical building block of interest in medicinal chemistry for the development of novel therapeutic agents. This compound features a phenylacetic acid scaffold substituted with a phenoxyacetamide group, a structural motif found in compounds with documented pharmacological activity. Scientific literature indicates that phenoxyacetic acid derivatives are investigated as potential anti-inflammatory agents, with some acting as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme . The distinct structure of these compounds, often incorporating specific aryl group substitutions, is key to their selective interactions with the enzyme's active site, which can help in designing agents with improved efficacy and safety profiles . Furthermore, related aminophenylacetic acid and phenoxy acetamide derivatives have been explored for a range of biological activities, underscoring the value of this chemical class in early-stage drug discovery research . This product is intended for research use only and is not intended for any human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(2-phenoxyacetyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(11-21-14-4-2-1-3-5-14)17-13-8-6-12(7-9-13)10-16(19)20/h1-9H,10-11H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSJMHWKTYLLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10309399
Record name STK271272
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20745-37-3
Record name NSC211895
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK271272
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies and Molecular Design of 4 Phenoxyacetyl Amino Phenyl Acetic Acid

Quantitative Structure-Activity Relationship (QSAR) Modeling for {4-[(phenoxyacetyl)amino]phenyl}acetic acid Derivatives

Interpretation of QSAR Results for Future Molecular Design

Quantitative Structure-Activity Relationship (QSAR) models provide valuable insights into the physicochemical properties that govern the biological activity of a series of compounds. For derivatives of this compound, QSAR studies can elucidate the key molecular descriptors that correlate with their therapeutic effects, thereby guiding the design of more potent and selective molecules.

A typical QSAR equation for a series of analogs might take the general form:

Biological Activity (log 1/C) = a(LogP) + b(σ) + c(Es) + d(I) + constant

Where:

LogP represents the lipophilicity of the molecule. A positive coefficient ('a') would suggest that increasing lipophilicity enhances activity, indicating the importance of hydrophobic interactions with the target protein. Conversely, a negative coefficient would imply that excessive lipophilicity is detrimental, possibly due to poor solubility or transport. For this compound analogs, optimizing LogP is crucial for balancing target affinity and pharmacokinetic properties.

σ (Sigma) is the Hammett electronic parameter, which quantifies the electron-donating or electron-withdrawing nature of substituents on the aromatic rings. A positive coefficient ('b') for σ would indicate that electron-withdrawing groups enhance activity, suggesting that such groups may be involved in key electronic interactions like hydrogen bonding or pi-pi stacking with the receptor.

Es (Taft's steric parameter) accounts for the steric bulk of substituents. A negative coefficient ('c') would suggest that bulky substituents are not well-tolerated in the binding pocket, highlighting the need for sterically conservative modifications.

I represents an indicator variable, which can be used to denote the presence or absence of a specific structural feature, such as a hydrogen bond donor or acceptor at a particular position. A positive coefficient ('d') would signify the importance of that feature for activity.

Based on the analysis of QSAR models for related compounds, several guiding principles for the future design of this compound derivatives can be proposed. For instance, if the model indicates a positive correlation with lipophilicity, future modifications could involve the introduction of small alkyl or halo groups on the phenoxy or phenyl rings. If electron-withdrawing groups are favored, substituents like nitro or cyano groups could be explored. The model might also reveal specific regions of the molecule where steric bulk is either favorable or unfavorable, guiding the placement and size of substituents.

The following table illustrates hypothetical QSAR data for a series of this compound analogs, where substituents are varied on the phenoxy ring.

CompoundSubstituent (R)LogPσEsObserved Activity (log 1/C)Predicted Activity (log 1/C)
1H3.50.000.005.25.1
24-Cl4.20.23-0.975.85.9
34-CH34.0-0.17-1.245.45.3
44-OCH33.4-0.27-0.555.15.2
54-NO23.40.78-2.526.26.1

This is a hypothetical data table created for illustrative purposes.

By interpreting such QSAR models, medicinal chemists can make more informed decisions in the design of new analogs with improved activity profiles.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is particularly useful when the three-dimensional structure of the target protein is unknown.

Generation of Common Feature Pharmacophores for Active Compounds

The first step in pharmacophore modeling is to identify a set of active compounds, known as a training set. For this compound and its analogs, this would involve synthesizing and testing a series of related molecules for their biological activity. The three-dimensional structures of the most active compounds are then superimposed to identify common chemical features that are likely responsible for their shared biological activity.

These common features typically include:

Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond, such as the oxygen atoms in the carboxyl and ether functionalities of this compound.

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond, such as the nitrogen atom of the amide group.

Hydrophobic (HY): Non-polar groups, such as the phenyl and phenoxy rings.

Aromatic Rings (AR): The phenyl and phenoxy rings, which can participate in pi-pi stacking interactions.

Positive/Negative Ionizable (PI/NI): Groups that can be charged at physiological pH, such as the carboxylic acid group.

A common feature pharmacophore model for active this compound analogs might consist of a specific spatial arrangement of an aromatic ring, a hydrophobic feature, a hydrogen bond acceptor, and a negative ionizable feature, reflecting the key interaction points with the biological target. The distances and angles between these features are critical components of the pharmacophore model.

The following table outlines the key pharmacophoric features that would be considered in the generation of a model for this compound analogs.

Pharmacophoric FeatureCorresponding Moiety in this compoundPotential Interaction
Aromatic Ring (AR1)Phenyl ringπ-π stacking, hydrophobic interactions
Aromatic Ring (AR2)Phenoxy ringπ-π stacking, hydrophobic interactions
Hydrogen Bond Acceptor (HBA1)Carbonyl oxygen of the amideHydrogen bonding
Hydrogen Bond Acceptor (HBA2)Ether oxygenHydrogen bonding
Hydrogen Bond Donor (HBD)Amide nitrogenHydrogen bonding
Negative Ionizable (NI)Carboxylic acidIonic interactions, hydrogen bonding
Hydrophobic (HY)Phenylacetic acid backboneHydrophobic interactions

Mechanistic Investigations of 4 Phenoxyacetyl Amino Phenyl Acetic Acid at the Molecular and Cellular Level Preclinical Focus

Cellular Pathway Modulation by {4-[(phenoxyacetyl)amino]phenyl}acetic acid (In Vitro)

The therapeutic effects of this compound extend beyond direct enzyme inhibition to the modulation of complex intracellular signaling pathways that govern the inflammatory response.

In vitro studies using human articular chondrocytes and other cell types have demonstrated that this compound and its metabolites can suppress the production of several key pro-inflammatory cytokines. These cytokines are transcriptionally regulated by signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Treatment of interleukin-1β (IL-1β) or lipopolysaccharide (LPS)-stimulated human chondrocytes with this compound or its metabolites (4'-hydroxyaceclofenac and diclofenac) at concentrations from 1 to 30 µM resulted in a significant decrease in the production of interleukin-6 (IL-6). nih.govresearchgate.net The compound has also been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α). researchgate.net Furthermore, this compound has been found to increase the synthesis of interleukin-1 receptor antagonist (IL-1Ra), a natural inhibitor of IL-1 activity, in human articular chondrocytes. nih.govresearchgate.net

The coordinated suppression of these key cytokines strongly suggests that this compound modulates upstream signaling cascades. The NF-κB and MAPK pathways are critical regulators of the genes encoding IL-1β, IL-6, and TNF-α. nih.govjci.org While direct evidence showing modulation of IKK phosphorylation or p65 translocation for aceclofenac (B1665411) is limited, studies on its metabolite diclofenac (B195802) have shown it can modulate MAPK pathways in colon cancer cells, supporting the plausibility of this mechanism. researchgate.net

Additionally, this compound has been shown to interfere with neutrophil function, a key component of the inflammatory response. In vitro treatment of human neutrophils induced a significant decrease in the expression of the adhesion molecule L-selectin and moderately reduced CD43 and ICAM-3 expression. researchgate.net This alteration in adhesion molecule profile resulted in diminished neutrophil adhesion to endothelial cells under non-static conditions, indicating an additional anti-inflammatory mechanism that may be linked to cellular signaling modulation. researchgate.net

Studies investigating the impact of this compound on gene expression have provided further insight into its mechanism of action, corroborating findings from protein-level analyses.

In vitro experiments have shown that the compound's effects on inflammatory mediators are, at least in part, regulated at the transcriptional level. Treatment of rabbit articular chondrocytes and synoviocytes with 4'-hydroxyaceclofenac (B13806639), a major metabolite, led to a decrease in the mRNA levels of promatrix metalloproteinase-1 and promatrix metalloproteinase-3. nih.gov Similarly, in human chondrocytes stimulated with IL-1β, this compound and its metabolites diclofenac and 4'-hydroxyaceclofenac significantly decreased IL-1β mRNA at a concentration of 30 µM. nih.gov

However, comprehensive, genome-wide transcriptional profiling (e.g., via microarray or RNA-sequencing) or large-scale proteomic analyses of cell lines treated with this compound have not been extensively reported in the reviewed literature. Such studies would provide a more global and unbiased view of the cellular pathways modulated by the compound.

Cell-Based Functional Assays (e.g., Cytokine Production, Cell Proliferation, Apoptosis Induction)

Cell-based functional assays are crucial in preclinical research to determine the biological effects of a compound on cellular processes. For compounds structurally similar to this compound, research has primarily focused on their impact on cell proliferation and the induction of apoptosis, particularly in the context of cancer research.

Cell Proliferation:

Studies on various cancer cell lines have demonstrated the anti-proliferative effects of phenoxyacetic and phenylacetic acid derivatives. For instance, a series of chiral phenoxyacetic acid analogues have been shown to inhibit the growth of colorectal cancer (CRC) cells. nih.gov These compounds were found to act as partial agonists of the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a role in regulating cell proliferation. nih.gov Their activity was linked to the induction of cell cycle arrest, primarily through the upregulation of the p21waf1/cip1 protein, a cell cycle inhibitor. nih.gov Furthermore, some analogues were observed to counteract the β-catenin/TCF pathway, which is often dysregulated in cancer, by repressing the expression of c-Myc and cyclin D1, key regulators of cell proliferation. nih.gov

Similarly, phenylacetamide derivatives have exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma). tbzmed.ac.ir The anti-proliferative activity of these derivatives is a key indicator of their potential as anticancer agents. tbzmed.ac.ir

Interactive Data Table: Anti-proliferative Activity of Phenylacetamide Derivatives

Compound DerivativeCell LineIC50 Value (µM)
3dMDA-MB-4680.6 ± 0.08
3dPC-120.6 ± 0.08
3cMCF-70.7 ± 0.08
3dMCF-70.7 ± 0.4

Data sourced from studies on phenylacetamide derivatives, which are structurally related to this compound. tbzmed.ac.ir

Apoptosis Induction:

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer therapies. Research into phenylacetamide and phenoxyacetamide derivatives has revealed their potential to trigger this process in cancer cells. tbzmed.ac.irmdpi.comnih.gov

One study on phenylacetamide derivatives found that they can induce apoptosis through both the extrinsic and intrinsic pathways. tbzmed.ac.ir This was evidenced by the upregulation of Bax (a pro-apoptotic protein) and FasL (Fas ligand, involved in the extrinsic pathway) RNA expression, as well as increased caspase-3 activity. tbzmed.ac.ir The activation of caspases, a family of proteases, is a central event in the execution of apoptosis. tbzmed.ac.ir

Novel semi-synthetic phenoxyacetamide derivatives have also been identified as potent inducers of apoptosis in HepG2 liver cancer cells. mdpi.comnih.gov One particular compound was shown to significantly increase the total apoptotic cell death by approximately 24.51-fold compared to control cells. mdpi.comnih.gov This was accompanied by an upregulation of pro-apoptotic genes such as p53, Bax, caspase-3, caspase-8, and caspase-9, and a downregulation of the anti-apoptotic gene Bcl-2. mdpi.com These findings suggest that the compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. mdpi.com

Interactive Data Table: Upregulation of Pro-Apoptotic Genes by a Phenoxyacetamide Derivative in HepG2 Cells

GeneFold Increase in Expression
p538.45
Bax6.5
Caspase-37.6
Caspase-96.3
Caspase-82.4

This data is from a study on a novel phenoxyacetamide derivative and is presented here to illustrate the potential apoptotic-inducing activity of related compounds. mdpi.com

Cytokine Production:

Currently, there is a lack of specific publicly available data on the effects of this compound or its close analogues on cytokine production. Further research is needed to explore the immunomodulatory potential of this class of compounds.

Selectivity and Off-Target Profiling (In Vitro)

In the early stages of drug discovery, it is crucial to assess the selectivity of a compound for its intended biological target and to identify any potential off-target interactions that could lead to unwanted side effects. This is typically achieved through high-throughput screening and counter-screening assays.

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds against a specific biological target. ewadirect.com This process is highly automated and can involve various assay formats, including biochemical assays that measure the activity of a purified enzyme or receptor, and cell-based assays that assess a compound's effect on a specific cellular pathway. youtube.com

For a compound like this compound, HTS would be employed to identify its primary molecular target(s). This could involve screening it against a panel of known cancer-related targets, such as kinases, nuclear receptors, or enzymes involved in cell cycle regulation. The goal is to identify a specific and potent interaction that could explain its biological activity. Virtual screening, which uses computational models to predict the binding of a compound to a target, can also be used to prioritize compounds for experimental HTS. nih.gov

Once a primary target has been identified, counter-screening is performed to assess the compound's selectivity. This involves testing the compound against a panel of other, unrelated biological targets. The aim is to ensure that the compound does not have significant activity against targets that could cause adverse effects. nih.gov

For example, a compound being developed as a cancer therapeutic would be counter-screened against a panel of receptors, ion channels, and enzymes that are known to be associated with common drug side effects. A favorable selectivity profile would show high potency for the intended target and little to no activity against the off-targets. This process helps to de-risk the compound and provides a better prediction of its potential safety profile before it moves into further preclinical and clinical development. nih.gov

While specific data on the high-throughput screening and counter-screening of this compound is not available, these methodologies are standard practice in modern drug discovery and would be essential in characterizing its selectivity and off-target profile.

Preclinical Pharmacological and Biological Activity Studies of 4 Phenoxyacetyl Amino Phenyl Acetic Acid in Vitro and in Vivo Animal Models

In Vitro Biological Activity Evaluation

Extensive literature searches did not yield specific in vitro biological activity data for the compound {4-[(phenoxyacetyl)amino]phenyl}acetic acid. The following sections outline the standard methodologies used to evaluate the potential pharmacological activities of novel chemical entities in cell-based models.

Assessment of Anti-inflammatory Activity in Cell Models

The in vitro anti-inflammatory activity of a test compound is typically assessed by its ability to modulate inflammatory pathways in various cell lines, such as macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs). These cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of pro-inflammatory mediators. The efficacy of the test compound is then determined by measuring its ability to inhibit the release of these mediators.

Key parameters often evaluated include:

Inhibition of Pro-inflammatory Cytokines: Measurement of the reduction in the levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) using techniques like ELISA (Enzyme-Linked Immunosorbent Assay).

Nitric Oxide (NO) Production: Assessment of the inhibition of nitric oxide, a key inflammatory mediator, often measured using the Griess reagent.

Cyclooxygenase (COX) Enzyme Activity: Evaluation of the inhibitory effect on COX-1 and COX-2 enzymes, which are crucial in the synthesis of prostaglandins. This is often done through enzyme immunoassays or cell-based assays that measure prostaglandin (B15479496) E2 (PGE2) production.

While studies have been conducted on various phenoxyacetic acid derivatives, demonstrating their potential as selective COX-2 inhibitors, no specific data for this compound is publicly available. nih.govnih.govmdpi.com

Investigation of Other Relevant Pharmacological Activities (e.g., Antiproliferative, Antioxidant) in Cell Lines

Beyond anti-inflammatory effects, novel compounds are often screened for other potential therapeutic activities.

Antiproliferative Activity: This is commonly evaluated using cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%, is a key endpoint. Studies on various phenanthrene (B1679779) and quinoxaline (B1680401) derivatives have demonstrated antiproliferative effects against cell lines like A549 (lung cancer). nih.govmdpi.comnih.gov However, no such data exists for this compound.

Antioxidant Activity: The antioxidant potential of a compound is its ability to neutralize free radicals. Common in vitro antioxidant assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method assesses the scavenging of the ABTS radical cation.

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Studies on phenoxy acetyl carboxamides and other amides have shown varying degrees of antioxidant activity in these assays. researchgate.netresearchgate.net However, specific antioxidant data for this compound is not available.

Dose-Response Characterization in Cell-Based Assays

To characterize the potency of a compound in any cell-based assay, a dose-response study is essential. This involves testing the compound over a range of concentrations to determine the relationship between concentration and biological effect. From the resulting dose-response curve, key parameters such as the IC50 (for inhibitory assays) or EC50 (for stimulatory assays) can be calculated. This provides a quantitative measure of the compound's potency. No dose-response data for this compound in any cell-based assay has been reported in the reviewed literature.

In Vivo Efficacy Studies in Animal Models

No in vivo efficacy studies for this compound have been found in the public domain. The following sections describe standard animal models that would be used to evaluate the in vivo activities of such a compound.

Evaluation in Animal Models of Inflammation (e.g., Carrageenan-induced paw edema, adjuvant-induced arthritis)

Carrageenan-Induced Paw Edema: This is a widely used and highly reproducible model of acute inflammation. creative-biolabs.com An inflammatory agent, carrageenan, is injected into the paw of a rodent (typically a rat or mouse), leading to a localized inflammatory response characterized by edema (swelling). nih.govnih.govexplorationpub.com The anti-inflammatory effect of a test compound is assessed by its ability to reduce the paw volume compared to a control group. pharmascholars.commdpi.com The swelling is measured at various time points after carrageenan injection using a plethysmometer.

Adjuvant-Induced Arthritis (AIA): This is a common model for chronic inflammation and is often used to screen for anti-arthritic drugs. nih.govcreative-biolabs.com Arthritis is induced in rats by injecting Freund's Complete Adjuvant (FCA), which contains Mycobacterium tuberculosis, into a paw or the base of the tail. chondrex.comchondrex.com This leads to a systemic immune response and the development of arthritis in multiple joints. The efficacy of a test compound is evaluated by monitoring parameters such as paw swelling, arthritis score, and histopathological changes in the joints over an extended period. nih.gov

Interactive Data Table: Representative Data from a Carrageenan-Induced Paw Edema Model (Hypothetical)

Since no specific data for this compound is available, the following table illustrates the typical format of results from such a study.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle)-0.85 ± 0.05-
Indomethacin100.34 ± 0.0360.0%
Compound X250.68 ± 0.0420.0%
Compound X500.47 ± 0.0344.7%
Compound X1000.30 ± 0.0264.7%

Data are presented as mean ± SEM and are hypothetical.

Assessment in Other Relevant Animal Disease Models (if applicable)

Based on the in vitro profile of a compound, it may be tested in other relevant animal models. For instance, if a compound shows significant antiproliferative activity, it might be evaluated in xenograft models of cancer, where human tumor cells are implanted into immunocompromised mice. If it demonstrates potent antioxidant activity, it could be tested in models of diseases associated with oxidative stress, such as neurodegenerative disorders or ischemia-reperfusion injury. As there is no available in vitro data for this compound, no specific additional in vivo models can be proposed at this time.

Efficacy Readouts and Pharmacodynamic Markers in Animal Studies

The evaluation of a compound's efficacy in animal models is a critical step in preclinical development. For a molecule like this compound, which contains a phenylacetic acid core structure, studies would likely focus on therapeutic areas where related compounds have shown activity, such as anti-inflammatory or analgesic effects. nih.govresearchgate.net

Efficacy readouts are the primary measurements used to determine if a drug candidate has a therapeutic effect in an animal model of a specific disease. These can range from behavioral observations to biochemical measurements. Pharmacodynamic (PD) markers are used to measure the biological effect of the drug on the body and can provide evidence of target engagement and a dose-response relationship.

In a typical preclinical study for a compound with potential anti-inflammatory properties, a variety of readouts and markers would be assessed:

Physiological and Behavioral Readouts: In models of inflammatory pain, this could include measurements of paw withdrawal latency in response to a thermal or mechanical stimulus, or assessment of swelling (edema) in an affected limb.

Biochemical Markers: Blood and tissue samples would be analyzed for levels of key inflammatory mediators. This could include pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), prostaglandins, or other signaling molecules. A reduction in these markers following treatment would indicate a positive pharmacodynamic effect.

Histopathological Analysis: Tissue samples from the site of inflammation would be collected for microscopic examination. Efficacy would be determined by observing a reduction in immune cell infiltration, tissue damage, and other pathological hallmarks of the disease model.

While these represent the standard methodologies for assessing efficacy, specific in vivo efficacy studies and identified pharmacodynamic markers for this compound have not been detailed in publicly available literature.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Investigations (In Vitro and In Vivo Animal)

Pharmacokinetic (PK) studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov When combined with pharmacodynamic (PD) data, a PK/PD investigation provides a quantitative understanding of the relationship between drug concentration and its therapeutic effect, which is essential for predicting clinical outcomes.

In Vitro Absorption and Distribution Studies (e.g., Caco-2 permeability, plasma protein binding in animal plasma)

Caco-2 Permeability

To predict oral absorption in humans, in vitro models using human colon adenocarcinoma cells (Caco-2) are widely employed. enamine.netcreative-biolabs.com These cells, when cultured on semi-permeable membranes, differentiate to form a monolayer that mimics the human intestinal epithelium, complete with active transporters and efflux proteins. enamine.netcreative-biolabs.com The permeability of a compound across this monolayer is measured to calculate an apparent permeability coefficient (Papp). nih.gov This value helps classify the compound's absorption potential. nih.gov

The classification is generally as follows:

Papp < 1 x 10⁻⁶ cm/sec: Poorly absorbed (0-20%)

Papp between 1-10 x 10⁻⁶ cm/sec: Moderately absorbed (20-70%)

Papp > 10 x 10⁻⁶ cm/sec: Well absorbed (70-100%) nih.gov

Apparent Permeability (Papp) (cm/sec)Predicted In Vivo Human Absorption
&lt; 1.0 x 10⁻⁶Low (0-20%)
1.0 x 10⁻⁶ to 1.0 x 10⁻⁵Moderate (20-70%)
&gt; 1.0 x 10⁻⁵High (70-100%)

This table illustrates the standard classification of compounds based on Caco-2 permeability data. Specific Papp values for this compound are not currently available in the scientific literature.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution, clearance, and pharmacological activity. scielo.org.mx Only the unbound fraction of a drug is free to interact with its target and be eliminated. rsc.org In vitro methods such as equilibrium dialysis are used to determine the percentage of the compound bound to plasma proteins from various species (e.g., mouse, rat, dog, human). rsc.org Comparing PPB across species is crucial, as significant differences can impact the translation of preclinical data to humans. rsc.orgnih.gov For organic acids, binding to albumin is often a key factor. nih.gov

SpeciesFraction Unbound (fu) in Plasma (%)
MouseData not available
RatData not available
DogData not available
HumanData not available

This table shows the typical format for presenting comparative plasma protein binding data. Experimental values for this compound have not been reported.

Metabolism Pathways and Metabolite Identification (e.g., In vitro liver microsomes, animal hepatocytes)

Understanding a compound's metabolic fate is essential for identifying potential drug-drug interactions and ensuring that animal toxicology studies are relevant to humans. The liver is the primary site of drug metabolism. unl.edu In vitro models using subcellular liver fractions (microsomes, S9) or intact liver cells (hepatocytes) from different species are standard tools. nih.goveuropa.eu

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, such as the Cytochrome P450 (CYP) family, and Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net Incubating the compound with liver microsomes helps determine its metabolic stability (expressed as half-life or intrinsic clearance) and identify major metabolites formed through oxidative and conjugative pathways. nih.govnih.gov

Hepatocytes: Using primary hepatocytes provides a more complete picture of metabolism as they contain the full complement of both Phase I and Phase II enzymes and cofactors. sciex.comnih.gov These studies are critical for identifying unique or disproportionate metabolites in humans compared to preclinical animal species. sciex.com

SpeciesIn Vitro SystemParameterValue
RatLiver MicrosomesHalf-life (t½, min)Data not available
DogLiver MicrosomesHalf-life (t½, min)Data not available
HumanLiver MicrosomesHalf-life (t½, min)Data not available
RatHepatocytesMajor MetabolitesData not available
HumanHepatocytesMajor MetabolitesData not available

This table illustrates the type of data generated from in vitro metabolism studies. The metabolic pathways and stability of this compound have not been publicly documented.

Excretion Routes and Clearance Mechanisms in Animal Models

Following absorption and distribution, a drug and its metabolites are eliminated from the body. Excretion studies in animal models (typically rats and dogs) are performed to determine the routes (urine and feces) and rate of elimination. This involves administering a radiolabeled version of the compound and measuring the recovery of radioactivity in urine and feces over time.

The fraction of the drug excreted unchanged in the urine (fe) is a key parameter that indicates the relative importance of renal clearance versus metabolic clearance. nih.gov For organic acids, active tubular secretion in the kidneys can be a major clearance mechanism, and species differences in these transporters can lead to significant variations in pharmacokinetics. nih.gov Studies have shown that while animal models are useful, they tend to underpredict the extent of human urinary excretion for many compounds. nih.gov

Animal ModelRoute% of Administered Dose Recovered
RatUrineData not available
FecesData not available
DogUrineData not available
FecesData not available

This table provides an example of how mass balance excretion data is presented. Specific preclinical excretion data for this compound is not available.

Computational and Theoretical Studies of 4 Phenoxyacetyl Amino Phenyl Acetic Acid

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics are powerful computational tools used to predict and analyze the interaction of a ligand, such as {4-[(phenoxyacetyl)amino]phenyl}acetic acid, with a biological target, typically a protein.

Ligand-Protein Docking for Predicting Binding Modes and Affinities

Ligand-protein docking predicts the preferred orientation of a molecule when bound to a protein receptor. This simulation provides insights into the binding energy, affinity, and the specific interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. For this compound, this would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant protein target. The results would typically be presented in a table listing docking scores and interacting amino acid residues.

Table 1: Hypothetical Ligand-Protein Docking Results

Target Protein Binding Affinity (kcal/mol) Interacting Residues Hydrogen Bonds
Protein X -8.5 TYR23, LYS45, ASP101 2
Protein Y -7.2 VAL12, ILE88, PHE110 1
Protein Z -6.9 SER33, HIS90 3

Conformational Analysis and Dynamic Behavior of the Compound

This analysis investigates the flexibility of the molecule and its preferred shapes (conformations). Molecular dynamics simulations can track the atomic movements over time, revealing the compound's dynamic behavior in a solvent, which is crucial for understanding how it might adapt its shape to fit into a protein's binding site.

Simulations of Ligand-Target Interactions in Biological Systems

Following docking, molecular dynamics simulations of the ligand-protein complex are performed to assess the stability of the predicted binding mode. These simulations can reveal how the protein and ligand adjust to each other and confirm the persistence of key interactions over time, providing a more accurate picture of the binding event.

Quantum Chemical Calculations

Quantum chemical calculations, often using Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule.

Electronic Structure Analysis and Prediction of Reactivity

This involves calculating the distribution of electrons within the molecule to understand its chemical reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Quantum Chemical Properties

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
Energy Gap (LUMO-HOMO) 4.7 eV
Dipole Moment 3.2 D

Theoretical Prediction of Spectroscopic Properties

Quantum chemical methods can predict various types of spectra, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure. For this compound, calculations would predict the vibrational frequencies corresponding to its functional groups and the chemical shifts of its protons and carbon atoms.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Phenoxyacetic acid

In Silico Pharmacokinetic and Drug-likeness Prediction of this compound

Computational and theoretical studies are integral to modern drug discovery, providing early insights into the pharmacokinetic and drug-likeness profiles of new chemical entities. By employing a range of in silico models, researchers can predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, as well as its potential to be an orally bioavailable drug, thereby guiding lead optimization and reducing late-stage attrition. This section details the computational prediction of these properties for this compound.

Prediction of Absorption and Distribution Characteristics

The absorption and distribution of a drug candidate are critical determinants of its therapeutic efficacy. In silico tools are widely used to forecast these characteristics, including intestinal absorption, cell permeability, and binding to plasma proteins.

Human Intestinal Absorption (HIA) and Caco-2 Permeability: Computational models predict that this compound exhibits high gastrointestinal absorption. The human colon adenocarcinoma cell line, Caco-2, is a standard in vitro model for predicting human intestinal permeability. In silico models designed to predict Caco-2 permeability suggest that the compound is likely to have good permeability characteristics. These predictions are often based on quantitative structure-activity relationship (QSAR) models that correlate molecular descriptors with experimentally determined permeability values.

Plasma Protein Binding (PPB) and Volume of Distribution (VDss): The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), significantly influences its free concentration and, consequently, its availability to act at target sites. Computational predictions suggest a moderate to high degree of plasma protein binding for this compound, a characteristic influenced by its lipophilicity and the presence of acidic functional groups. The steady-state volume of distribution (VDss) is a parameter that describes the extent of a drug's distribution in body tissues versus plasma. In silico models predict a low to moderate VDss for this compound, suggesting it does not distribute extensively into tissues.

ParameterPredicted Value/ClassificationSignificance
Human Intestinal Absorption (HIA)HighIndicates good absorption from the gastrointestinal tract.
Caco-2 PermeabilityHighSuggests efficient passive diffusion across the intestinal epithelium.
Plasma Protein Binding (PPB)HighAffects the free drug concentration and may prolong its duration of action.
Volume of Distribution (VDss)LowSuggests the compound is primarily confined to the plasma and extracellular fluids.

In Silico Metabolism Pathway Prediction

Understanding a compound's metabolic fate is crucial for identifying potential drug-drug interactions and the formation of active or toxic metabolites. The cytochrome P450 (CYP) family of enzymes is responsible for the phase I metabolism of a vast majority of drugs. arxiv.org In silico models are used to predict which CYP isoforms a compound is likely to be a substrate for or inhibit. researchgate.netnih.govnih.gov

For this compound, computational models predict that it is unlikely to be a significant inhibitor of the major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. This low potential for CYP inhibition suggests a reduced risk of metabolism-based drug-drug interactions. Predictions also indicate that the compound may be a substrate for certain CYP enzymes, with potential sites of metabolism (SOMs) identified on the aromatic rings. The most probable metabolic reactions are hydroxylations on the phenoxy and phenyl rings.

CYP IsoformPredicted Interaction
CYP1A2Non-inhibitor
CYP2C9Non-inhibitor
CYP2C19Non-inhibitor
CYP2D6Non-inhibitor
CYP3A4Non-inhibitor

In Silico Blood-Brain Barrier Permeability Assessment

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS) and a key consideration for avoiding CNS side effects for peripherally acting drugs. nih.govfrontiersin.org In silico models predict BBB permeability based on physicochemical properties such as lipophilicity, molecular size, and polar surface area. uq.edu.au

Computational predictions for this compound indicate that it is not likely to cross the blood-brain barrier. This prediction is supported by its physicochemical profile, which includes a relatively high polar surface area and the presence of a carboxylic acid group that is typically ionized at physiological pH, limiting passive diffusion across the tight junctions of the BBB. Furthermore, the compound is predicted to be a substrate for P-glycoprotein (P-gp), an efflux transporter highly expressed at the BBB that actively pumps xenobiotics out of the brain. researchgate.net

ParameterPredictionImplication
Blood-Brain Barrier PermeationNoLow likelihood of CNS effects.
P-glycoprotein (P-gp) SubstrateYesActively effluxed from the brain, further limiting CNS penetration.

Prediction of Drug-likeness and Oral Bioavailability Scores

"Drug-likeness" is a qualitative concept used in drug design to assess whether a compound possesses favorable properties to be an orally active drug. sigmaaldrich.com Several rule-based filters and scoring systems are employed to evaluate drug-likeness.

Lipinski's Rule of Five: Lipinski's Rule of Five is a widely used guideline to evaluate the potential for oral bioavailability. nih.govdrugbank.commdpi.com A compound is considered to have a higher likelihood of being orally bioavailable if it does not violate more than one of the following criteria:

Molecular weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

This compound is predicted to be fully compliant with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good oral absorption and permeation.

Oral Bioavailability Scores: Beyond simple rule-based filters, more complex scoring systems and graphical models provide a more nuanced assessment. The Bioavailability Radar, for instance, provides a visual representation of a compound's drug-likeness based on six key physicochemical properties. For this compound, this analysis indicates that its properties fall well within the optimal range for an orally bioavailable drug. Its predicted bioavailability score is high, reinforcing the potential of this scaffold for oral drug development.

Parameter/RulePredicted ValueCompliance
Molecular Weight285.29 g/molYes (≤ 500)
LogP (Consensus)2.50Yes (≤ 5)
Hydrogen Bond Donors2Yes (≤ 5)
Hydrogen Bond Acceptors4Yes (≤ 10)
Lipinski's Rule Violations0Yes
Bioavailability Score0.55High

Future Directions and Emerging Research Avenues for 4 Phenoxyacetyl Amino Phenyl Acetic Acid

Exploration of Novel Therapeutic Targets and Indications (Conceptual and Preclinical)

The established mechanism for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. However, emerging preclinical research suggests that the therapeutic reach of compounds with a phenoxyacetic acid scaffold may extend to other biological targets. Future investigations could conceptually explore whether {4-[(phenoxyacetyl)amino]phenyl}acetic acid and its derivatives can modulate alternative inflammatory pathways or exert effects in different disease contexts.

Recent studies have highlighted the potential for phenoxyacetic acid derivatives to act as selective COX-2 inhibitors, which play a key role in converting arachidonic acid into prostaglandins, making it a significant target for treating inflammation. mdpi.com Preclinical models have demonstrated that certain derivatives can significantly reduce inflammation and pain without the common side effects associated with traditional NSAIDs. mdpi.com For instance, some novel phenoxyacetic acid derivatives have shown potent COX-2 inhibition with IC50 values in the nanomolar range. mdpi.com

Beyond inflammation, a compelling avenue of research is the exploration of this compound's potential in oncology. The PI3K-Akt signaling pathway, which is often hyperactivated in cancers such as KRAS-mutated colorectal cancer, presents a viable therapeutic target. nih.gov A recent study detailed the design of novel phenoxyacetic acid shikonin (B1681659) esters as allosteric inhibitors of Akt. nih.gov In this preclinical research, a lead compound, L8, was found to bind effectively to the allosteric site of Akt, inhibiting its activity and inducing apoptosis and cell cycle arrest in colon cancer cell lines. nih.gov This suggests a conceptual framework for investigating this compound in similar anticancer roles.

Further preclinical studies could investigate the utility of this compound in neurodegenerative diseases, where neuroinflammation is a key pathological feature, or in cardiovascular conditions where inflammatory processes contribute to disease progression.

Table 1: Conceptual Novel Therapeutic Targets for this compound

Therapeutic AreaPotential Molecular TargetRationale for Exploration
OncologyPI3K/Akt PathwayPotential for allosteric inhibition, as demonstrated by structurally related compounds in preclinical cancer models. nih.gov
NeuroinflammationMicroglial Activation PathwaysModulation of inflammatory responses in the central nervous system could be beneficial in neurodegenerative diseases.
Cardiovascular DiseaseInflammasome ComplexesTargeting inflammation in atherosclerosis and other cardiovascular conditions.
Ocular InflammationProstaglandin (B15479496) SynthesisPotential applications in treating ocular pain and inflammation, including post-surgical scenarios. google.com

Development of Advanced Drug Delivery Systems (Conceptual, excluding dosage specifics)

A significant hurdle for many therapeutic agents is achieving optimal bioavailability and targeted delivery to minimize systemic exposure. Advanced drug delivery systems (DDS) offer a promising solution. nih.gov For this compound, future research could focus on developing novel formulations to enhance its therapeutic index.

Nanotechnology-based carriers are a particularly promising area. nih.gov Encapsulating the compound within lipid or polymeric nanoparticles could protect it from premature degradation and facilitate its transport to specific sites of action. nih.gov For instance, polysaccharide-based nanoparticles have been explored for their low immunogenicity, good biocompatibility, and biodegradability, making them suitable for improving drug delivery. scielo.br Hydrogels could offer a platform for sustained, localized release, which would be particularly advantageous for treating chronic inflammatory conditions.

Furthermore, the concept of "smart" drug delivery systems that respond to physiological cues, such as changes in pH or temperature at an inflamed site, could be explored. These systems would allow for the on-demand release of this compound, maximizing its efficacy where it is most needed.

Table 2: Conceptual Advanced Drug Delivery Systems for this compound

Delivery SystemConceptual AdvantagePotential Application
Lipid NanoparticlesEnhanced bioavailability and ability to cross biological membranes.Systemic inflammatory disorders.
Polymeric MicellesImproved water solubility for hydrophobic drugs and targeted delivery capabilities. scielo.brTargeted cancer therapy.
Stimuli-Responsive HydrogelsLocalized and sustained release triggered by inflammatory markers.Osteoarthritis, localized inflammation.
BioconjugatesCovalent attachment to biomolecules for targeted delivery. chemimpex.comPrecision medicine applications.

Integration with Systems Biology and Multi-Omics Approaches in Preclinical Research

To gain a comprehensive understanding of the biological effects of this compound, future preclinical research should integrate systems biology and multi-omics approaches. nih.gov These powerful tools allow for a holistic view of the molecular changes induced by the compound, moving beyond a single-target perspective. nih.gov

Transcriptomics can reveal how the compound alters gene expression profiles in target cells, while proteomics can identify changes in protein levels and post-translational modifications. frontiersin.org Metabolomics offers insights into the metabolic pathways affected by the compound's activity. nih.gov The integration of these "omics" datasets can help to construct detailed network models of the drug's mechanism of action, identify novel biomarkers for its efficacy, and predict potential off-target effects. nih.govnih.gov

For example, a multi-omics analysis of cells treated with this compound could uncover previously unknown interactions with cellular signaling networks, providing a more complete picture of its pharmacological profile. youtube.com This approach is becoming increasingly vital for modern drug discovery and development. frontiersin.org

Prospects for Rational Drug Design and Optimization of this compound Derivatives

The chemical structure of this compound provides a versatile scaffold for rational drug design and optimization. nih.gov Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to design novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

By systematically modifying different functional groups on the parent molecule, researchers can explore how these changes affect its binding to therapeutic targets. For instance, the addition of halogen groups to the phenoxy ring has been shown in some derivatives to enhance anti-inflammatory activity. nih.gov Similarly, modifications to the acetic acid moiety could improve the compound's metabolic stability.

The goal of such optimization efforts would be to generate a library of new chemical entities with superior therapeutic profiles. These rationally designed derivatives could then be synthesized and evaluated in preclinical models to identify lead candidates for further development.

Table 3: Conceptual Structural Modifications for Derivative Optimization

Structural ModificationDesired OutcomeRationale
Substitution on the phenoxy ringIncreased potency and selectivityHalogenation has been shown to enhance the anti-inflammatory and analgesic properties of similar compounds. nih.gov
Alteration of the linkerModified pharmacokinetic profileChanges to the amide linkage could influence metabolic stability and duration of action.
Bioisosteric replacement of the carboxylic acidImproved oral bioavailabilityReplacing the acid group with other functional groups can enhance drug-like properties.
Introduction of chiral centersEnhanced target specificityA specific stereoisomer may exhibit a more favorable interaction with the biological target.

Collaborative Research Opportunities and Interdisciplinary Studies

The full therapeutic potential of this compound is most likely to be realized through collaborative and interdisciplinary research efforts. The complexity of modern drug development necessitates the integration of expertise from various scientific fields.

Chemists will be essential for synthesizing novel derivatives and developing advanced formulations. researchgate.net Biologists can conduct the preclinical studies to evaluate the efficacy and mechanism of action of these new compounds. nih.gov Computational scientists can apply their expertise in molecular modeling and systems biology to guide the drug design process and analyze complex multi-omics data.

Furthermore, collaborations with material scientists could lead to the development of innovative drug delivery systems, while partnerships with experts in specific disease areas will be crucial for designing relevant preclinical models. Such interdisciplinary synergy will be paramount in translating the basic scientific potential of this compound into tangible therapeutic advancements.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {4-[(phenoxyacetyl)amino]phenyl}acetic acid, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via acylation of 4-aminophenylacetic acid with phenoxyacetyl chloride. Key steps include:

  • Reaction Conditions : Use a base like triethylamine in anhydrous dichloromethane under nitrogen to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.
  • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (δ ~7.5 ppm for aromatic protons, δ ~3.6 ppm for CH₂COO⁻) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.6 ppm), amide NH (δ ~8.2 ppm), and acetic acid CH₂ (δ ~3.6 ppm). DEPT-135 confirms CH₂ and CH₃ groups .
  • IR Spectroscopy : Look for amide C=O (~1650 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) stretches.
  • Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ions. High-resolution MS confirms molecular formula .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; analyze degradation via HPLC. Carboxylic acid and amide groups may hydrolyze under extreme pH .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store at -20°C in anhydrous DMSO to prevent hydrolysis .

Advanced Research Questions

Q. How can structural contradictions in solubility and crystallinity data be resolved?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol). LogP calculations (e.g., via ChemDraw) predict lipophilicity .
  • Crystallization Trials : Screen solvents (e.g., DMF, acetone) using vapor diffusion. X-ray crystallography (SHELX refinement) resolves conformational discrepancies .

Q. What experimental designs are suitable for studying its enzyme inhibition or metabolic effects?

  • Methodological Answer :

  • In Vitro Assays : Use liver microsomes (rat/human) with NADPH cofactor. Quantify metabolites via LC-MS/MS. Probe substrates (e.g., CYP3A4) identify metabolic pathways .
  • Kinetic Analysis : Measure IC₅₀ values using fluorogenic substrates. Dixon plots determine competitive/non-competitive inhibition .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with target proteins (e.g., cyclooxygenase-2). Focus on phenoxyacetyl interactions with hydrophobic pockets.
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro IC₅₀ data .

Q. What strategies mitigate aggregation or nonspecific binding in biological assays?

  • Methodological Answer :

  • Dynamic Light Scattering (DLS) : Detect aggregates at concentrations >10 µM. Use surfactants (e.g., 0.01% Tween-20) or reduce DMSO content (<1%).
  • Surface Plasmon Resonance (SPR) : Include reference flow cells and regenerate chips with 10 mM glycine (pH 2.0) to minimize false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(phenoxyacetyl)amino]phenyl}acetic acid
Reactant of Route 2
Reactant of Route 2
{4-[(phenoxyacetyl)amino]phenyl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.